N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenamide
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Overview
Description
Fenretinide, also known as N-(4-hydroxyphenyl)retinamide, is a synthetic retinoid derivative. Retinoids are compounds related to vitamin A. Fenretinide has been extensively studied for its potential therapeutic applications, particularly in the treatment of various cancers. It has also shown promise in treating other conditions such as cystic fibrosis, rheumatoid arthritis, acne, and psoriasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fenretinide is synthesized through a multi-step process starting from all-trans-retinoic acid. The key steps involve the formation of an amide bond between all-trans-retinoic acid and 4-aminophenol. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of fenretinide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Fenretinide undergoes various chemical reactions, including:
Reduction: Reduction reactions involving fenretinide are less common but can occur under specific conditions.
Substitution: Fenretinide can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides can react with the phenolic hydroxyl group under basic conditions.
Major Products:
Oxidation: Formation of ROS and other oxidative metabolites.
Reduction: Reduced forms of fenretinide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Fenretinide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study retinoid chemistry and its interactions with various reagents.
Medicine: Extensively studied for its anticancer properties, particularly in breast cancer, ovarian cancer, and neuroblastoma.
Mechanism of Action
Fenretinide exerts its effects through multiple mechanisms:
Retinoid-Receptor-Dependent Mechanisms: Fenretinide binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), modulating gene expression and inducing cell differentiation and apoptosis.
Retinoid-Receptor-Independent Mechanisms: Fenretinide induces the accumulation of ceramide and ROS, leading to cell death through apoptosis and/or necrosis.
Molecular Targets and Pathways: Fenretinide targets various molecular pathways, including the mitochondrial respiratory chain, leading to the generation of ROS and activation of apoptotic pathways.
Comparison with Similar Compounds
All-trans-retinoic acid: A natural retinoid with similar biological activities but different pharmacokinetic properties.
13-cis-retinoic acid: Another retinoid used in the treatment of acne and certain cancers.
Bexarotene: A synthetic retinoid used in the treatment of cutaneous T-cell lymphoma.
Comparison:
Uniqueness: Fenretinide is unique in its ability to induce apoptosis through both retinoid-receptor-dependent and independent mechanisms.
Advantages: Compared to other retinoids, fenretinide has a lower toxicity profile and a broader spectrum of anticancer activity.
Fenretinide continues to be a compound of significant interest in scientific research due to its diverse therapeutic potential and unique mechanisms of action.
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO2/c1-19(11-16-24-21(3)10-7-17-26(24,4)5)8-6-9-20(2)18-25(29)27-22-12-14-23(28)15-13-22/h6,8-9,11-16,18,28H,7,10,17H2,1-5H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJHMTWEGVYYSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860814 |
Source
|
Record name | 15-(4-Hydroxyanilino)retinal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10860814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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